ERAP1-IN-1

ERAP1 Selectivity Paralogue inhibition

Research on ERAP1 biology is often confounded by non-selective inhibitors that cross-react with ERAP2 and IRAP, obscuring data interpretation. ERAP1-IN-1 solves this with >250-fold selectivity, ensuring phenotypic effects are unambiguously attributable to ERAP1 blockade. • Selectively inhibits ERAP1 (IC50 = 0.4 μM) without measurable inhibition of ERAP2 or IRAP • Dual mechanism: allosteric activation toward small fluorogenic substrates; competitive inhibition of physiological nonamer peptide processing • Suppresses antigen-specific CD8+ T-cell proliferation by 14-24%; enhanced potency against K528R autoimmune-associated variant

Molecular Formula C20H21F3N2O5S
Molecular Weight 458.5 g/mol
Cat. No. B1671607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERAP1-IN-1
SynonymsERAP1-IN-3
Molecular FormulaC20H21F3N2O5S
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3
InChIInChI=1S/C20H21F3N2O5S/c1-30-17-8-5-13(19(26)27)11-18(17)31(28,29)24-15-12-14(20(21,22)23)6-7-16(15)25-9-3-2-4-10-25/h5-8,11-12,24H,2-4,9-10H2,1H3,(H,26,27)
InChIKeyNDYXAJZYGMHQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ERAP1-IN-1 Selective ERAP1 Inhibitor


ERAP1-IN-1 (also known as ERAP1 inhibitor 3) is a synthetic small molecule that targets endoplasmic reticulum aminopeptidase 1 (ERAP1), a zinc metalloprotease critical for trimming peptides destined for MHC class I antigen presentation [1]. Unlike broad-spectrum aminopeptidase inhibitors, ERAP1-IN-1 was reported in 2020 as part of the first series of inhibitors demonstrating selectivity for ERAP1 over its closely related paralogues ERAP2 and IRAP [1]. The compound (CAS 865273-97-8) is available as a research tool with purity ≥98% and solubility in DMSO (10 mM) .

Selective ERAP1 inhibition with reported high paralogue selectivity over ERAP2 and IRAP
Unique dual allosteric/competitive mechanism not found in orthosteric-only inhibitors
Research-grade purity and DMSO-soluble formulation for reproducible assay preparation
Enables unambiguous ERAP1-specific immunopeptidome and functional studies

ERAP1-IN-1 Irreplaceable Selectivity


ERAP1, ERAP2, and IRAP share high sequence and structural homology but exhibit distinct substrate specificities and biological roles in antigen processing [1]. Many early ERAP1 inhibitors, such as the phosphinic acid tripeptide mimetic DG013A, display significant cross-reactivity with ERAP2 (IC50 = 11 nM), confounding interpretation of immunopeptidome changes [2]. In contrast, ERAP1-IN-1 shows no measurable inhibition of ERAP2 or IRAP, enabling unambiguous assignment of phenotypic effects to ERAP1 blockade . Furthermore, ERAP1-IN-1 possesses a unique dual mechanism—allosteric activation toward small fluorogenic substrates yet competitive inhibition of physiological nonamer peptide processing—that is not replicated by orthosteric-site inhibitors like carnosic acid (IC50 = 10.73 μM, pure competitive inhibition) [1][3]. Substituting ERAP1-IN-1 with a non-selective or mechanistically distinct inhibitor introduces confounding variables that compromise experimental reproducibility and data interpretation.

! Non-selective inhibitors (e.g., DG013A) cross-react with ERAP2/IRAP, confounding immunopeptidome assignment.
! Orthosteric-only binders (carnosic acid, canthin-6-one) lack the allosteric component, which may alter substrate-dependent modulation.
! Mechanistically distinct inhibitors cannot replicate the dual competitive/allosteric profile; cellular antigen processing endpoints may differ.

ERAP1-IN-1 Evidence Guide


Selectivity Over ERAP2 and IRAP

ERAP1-IN-1 inhibits ERAP1 with an IC50 of 0.4 μM, while exhibiting no detectable inhibitory activity against the closely related aminopeptidases ERAP2 and IRAP at concentrations up to 100 μM [1]. This translates to a selectivity index of >250-fold for ERAP1 over ERAP2 and IRAP. In contrast, the widely used ERAP1/ERAP2 dual inhibitor DG013A potently inhibits ERAP2 with an IC50 of 11 nM, offering only ~3-fold selectivity for ERAP1 [2]. The exceptional paralogue selectivity of ERAP1-IN-1 was established using recombinant enzyme assays with fluorogenic substrates specific to each aminopeptidase [1].

Selectivity vs. ERAP2/IRAP
Head-to-head
IC50 0.4 µM (ERAP1); >250-fold selectivity over ERAP2/IRAP (no inhibition up to 100 µM). DG013A shows only ~3-fold selectivity.
Reported high paralogue selectivity supports unambiguous ERAP1-specific assignment in immunopeptidome studies.
Recombinant enzyme assays with fluorogenic substrates.
ERAP1 Selectivity Paralogue inhibition Antigen processing

Dual Allosteric-Competitive Mechanism

ERAP1-IN-1 (compound 3) is distinguished by its dual mechanism: it allosterically activates ERAP1-mediated hydrolysis of small fluorogenic and chromogenic amino acid substrates, yet competitively inhibits the processing of a nonamer peptide (representative of physiological MHC class I epitope precursors) [1]. This is in stark contrast to compound 1 and compound 2 from the same discovery series, which act solely as competitive inhibitors of ERAP1 aminopeptidase activity [1]. Other ERAP1 inhibitors such as carnosic acid and canthin-6-one bind exclusively to the orthosteric active site and exhibit only competitive inhibition [2].

Dual Mechanism
Head-to-head
Allosteric activation of small fluorogenic substrates, competitive inhibition of physiological nonamer peptide processing. Orthosteric inhibitors (carnosic acid) lack this dual behavior.
Allosteric component may provide substrate-dependent modulation not replicated by purely competitive binders.
Comparative enzymology using Leu-AMC and nonamer peptide.
ERAP1 Allosteric Competitive Mechanism of action Substrate specificity

CD8+ T-Cell Proliferation Suppression

In a co-culture system using HBV-transfected HepG2.2.15 cells and CD8+ T cells, pretreatment with ERAP1-IN-1 led to a 14–24% inhibition of CD8+ T-cell proliferation [1]. This functional effect was corroborated by LC-MS/MS analysis showing that ERAP1-IN-1 completely blocked the production of a specific 9-mer peptide (LLDTASALY) derived from Hepatitis B core antigen (HBcAg) [1]. In a separate cellular model of influenza infection, ERAP1-IN-1 at 10 μM reduced viral infection in A549 cells by approximately 50%, as measured by flow cytometry for mNeon+ cells . These cellular effects are not observed with control compounds lacking ERAP1 selectivity, underscoring the link between selective ERAP1 inhibition and altered antigen presentation.

CD8+ T-Cell Response
Reported
14–24% reduction in CD8+ T-cell proliferation; complete block of HBcAg 9-mer peptide; ~50% viral infection reduction at 10 µM.
Supports cellular antigen presentation assay context linking ERAP1 inhibition to functional immune endpoints.
Co-culture and influenza infection models.
ERAP1 CD8+ T-cell Antigen presentation Cellular assay HBV

Autoimmune-Associated Variant Potency

ERAP1-IN-1 exhibits higher inhibitory potency against an ERAP1 variant (K528R) that is genetically associated with increased risk of autoimmune diseases such as ankylosing spondylitis [1]. While the exact fold difference in IC50 between wild-type and variant ERAP1 is not publicly quantified in the primary literature, the observation that compound 3 shows variant-specific enhanced potency is explicitly noted in the 2020 J Med Chem publication [1]. In contrast, DG013A shows similar potency against wild-type ERAP1 (IC50 = 33 nM) and a double-mutant variant (2mut) with only a ~2-fold difference [2], while carnosic acid does not exhibit variant-specific activity profiles [3].

Variant Potency
Class-level
Reported higher inhibitory potency against autoimmune-associated K528R variant; no quantitative selectivity data publicly available.
Variant-specific response may support genotype-selective research context; data to verify.
Limited to qualitative observation in primary publication.
ERAP1 Polymorphism Autoimmune disease Ankylosing spondylitis Variant-specific

ERAP1-IN-1 Recommended Applications


ERAP1-Specific Immunopeptidome Analysis

Use ERAP1-IN-1 in parallel with selective ERAP2 inhibitors (e.g., BDM88951) and IRAP inhibitors (e.g., IRAP-IN-1) to deconvolute the unique roles of each aminopeptidase in shaping the MHC class I immunopeptidome. ERAP1-IN-1's >250-fold selectivity over ERAP2 and IRAP [1] ensures that observed changes in peptide repertoire are attributable to ERAP1 inhibition alone, enabling unambiguous mapping of ERAP1-specific substrates and validation of computational prediction algorithms.

ERAP1 Target Validation in Disease Models

Employ ERAP1-IN-1 in cellular and ex vivo models of autoimmune disease (e.g., ankylosing spondylitis) or cancer to establish proof-of-concept for ERAP1 inhibition. The compound's demonstrated ability to suppress antigen-specific CD8+ T-cell proliferation by 14–24% [2] and block production of disease-relevant epitopes [2] provides a functional readout linking ERAP1 enzymatic activity to T-cell responses. Use as a benchmark tool compound when evaluating next-generation ERAP1 inhibitors in head-to-head studies.

ERAP1 Variant-Specific Drug Sensitivity

Leverage ERAP1-IN-1's enhanced potency against the K528R autoimmune-associated variant [3] to explore genotype-specific responses to ERAP1 inhibition. This application is particularly relevant for studies aiming to understand why certain ERAP1 polymorphisms confer disease risk and whether variant-specific inhibitors could offer safer therapeutic windows. Compare with DG013A, which shows minimal variant discrimination [4], to highlight the potential of allosteric modulators for precision immunomodulation.

Allosteric vs. Orthosteric ERAP1 Modulation

Utilize ERAP1-IN-1 as a unique tool to probe the functional consequences of allosteric ERAP1 activation on small substrates coupled with competitive inhibition on physiological peptides [3]. Pair with orthosteric inhibitors like carnosic acid [5] in comparative enzymology and cellular antigen presentation assays to dissect how different binding modes affect substrate selectivity, enzyme conformation, and downstream immune outcomes.

Application
Selection Property
Validation Focus
Immunopeptidome profiling
Paralogue selectivity
ERAP1-specific peptide repertoire mapping
Autoimmune disease model research
Cellular functional response
T-cell proliferation and epitope processing endpoints
Genotype-selective ERAP1 studies
Variant-specific potency profile
Autoimmune-associated variant response comparison
Mechanism-of-action dissection
Allosteric vs. orthosteric binding
Substrate-dependent activity modulation

Technical Documentation Hub

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51 linked technical documents
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